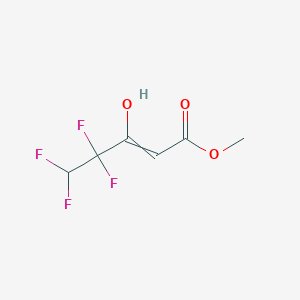
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is an organic compound with the molecular formula C6H6F4O3 It is characterized by the presence of four fluorine atoms, a hydroxyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of fluorinated precursors and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the compound. Safety measures and environmental considerations are also crucial in the industrial production process.
化学反応の分析
Types of Reactions
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.
科学的研究の応用
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s stability and reactivity. The hydroxyl and ester groups allow for various chemical modifications, making it a versatile compound in different applications.
類似化合物との比較
Similar Compounds
- Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate
- 2,3,5,6-Tetrafluoro-4-methylpyridine
Uniqueness
Methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is unique due to its specific arrangement of fluorine atoms and functional groups. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
113341-47-2 |
|---|---|
分子式 |
C6H6F4O3 |
分子量 |
202.10 g/mol |
IUPAC名 |
methyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate |
InChI |
InChI=1S/C6H6F4O3/c1-13-4(12)2-3(11)6(9,10)5(7)8/h2,5,11H,1H3 |
InChIキー |
VLRNUCHTONRFHZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=C(C(C(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


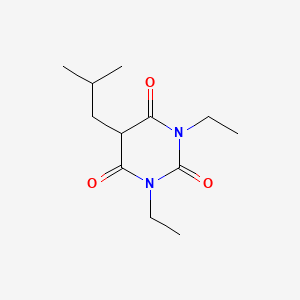
![2-[2-(Trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14302923.png)
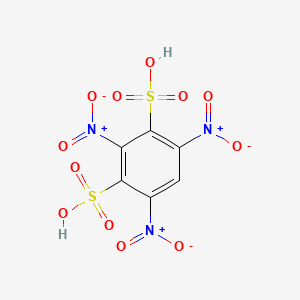
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
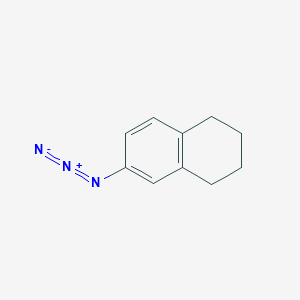
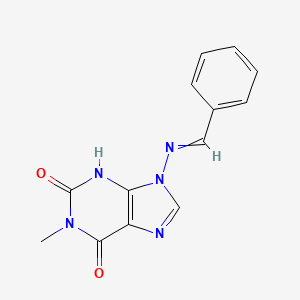
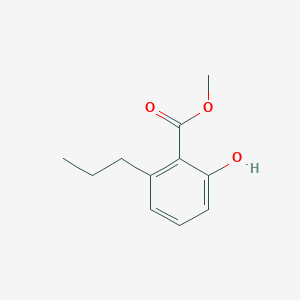
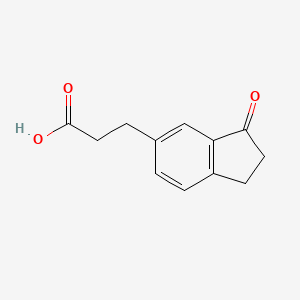

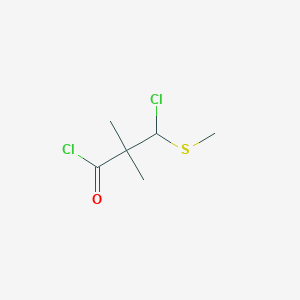
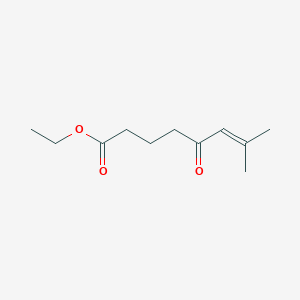
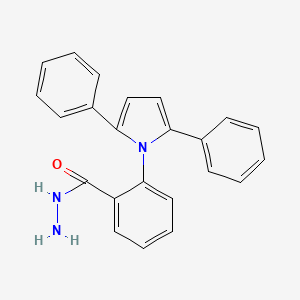
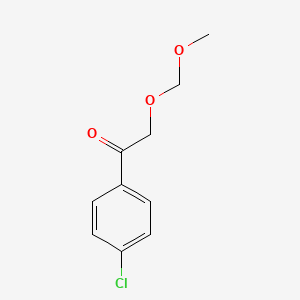
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
